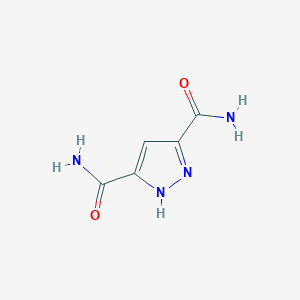

1H-Pyrazole-3,5-dicarboxamide

Übersicht

Beschreibung

1H-Pyrazole-3,5-dicarboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dicarboxamide can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds. This reaction typically proceeds under mild conditions and can be catalyzed by various transition metals such as nickel or copper . Another method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which offers mild conditions and broad substrate scope .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using hydrazine and 1,3-dicarbonyl compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrazole-3,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Pyrazole-3,5-dicarboxylic acid.

Reduction: Pyrazole-3,5-dicarboxamide derivatives.

Substitution: N-substituted pyrazole-3,5-dicarboxamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1H-Pyrazole derivatives, including 1H-pyrazole-3,5-dicarboxamide, are known for their diverse biological activities. Research indicates that these compounds exhibit:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, a series of synthesized pyrazole-dicarboxamides demonstrated potent activity against various bacterial strains and fungi .

- Antitumor Properties : Certain pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. They affect multiple pathways involved in tumor growth and metastasis .

- CNS Activity : Some studies suggest that pyrazole-based compounds may have potential as central nervous system (CNS) agents, potentially serving as anxiolytics or antidepressants .

Case Study: Antitumor Activity

A study synthesized a range of pyrazole-dicarboxamides and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the pyrazole ring enhanced the compounds' ability to induce apoptosis in cancer cells .

Coordination Chemistry

The unique structure of this compound allows it to act as a multifunctional ligand in coordination chemistry. It can form complexes with various metal ions, leading to the development of metal-organic frameworks (MOFs) and other coordination complexes.

- Metal Complexes : The compound has been utilized to create MOFs for applications in gas storage and separation due to its ability to coordinate with transition metals like nickel and copper .

- Catalytic Applications : Pyrazole-based ligands have shown effectiveness in catalyzing reactions such as cross-coupling and oxidation processes, making them valuable in synthetic organic chemistry .

Case Study: Metal-Organic Frameworks

A recent study focused on synthesizing a Ni(II) complex using this compound as a ligand. The resulting MOF exhibited high stability and selectivity for CO2 capture, demonstrating the compound's potential in environmental applications .

Material Science

The thermal stability and structural properties of this compound make it suitable for various material applications:

- Polymer Additives : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

- Nanomaterials : Research has explored the use of pyrazole derivatives in the synthesis of nanomaterials for electronic applications due to their semiconducting properties.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Antitumor, CNS agents | Significant activity against pathogens; potential anticancer effects |

| Coordination Chemistry | Metal complexes, Catalysis | Effective ligand for MOFs; used in catalytic reactions |

| Material Science | Polymer additives, Nanomaterials | Enhanced thermal stability; semiconducting properties |

Wirkmechanismus

The mechanism of action of 1H-Pyrazole-3,5-dicarboxamide involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This compound can also interact with DNA and RNA, affecting gene expression and cellular processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazole-3,5-dicarboxamide can be compared with other similar compounds, such as:

1H-Pyrazole-3,5-dicarboxylic acid: This compound is an oxidized form of this compound and has different chemical properties and reactivity.

3,5-Dimethylpyrazole: This compound has methyl groups at positions 3 and 5, which significantly alter its chemical behavior and applications.

1H-Pyrazole-4-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which allows for a wide range of chemical modifications and applications.

Biologische Aktivität

1H-Pyrazole-3,5-dicarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound (CAS No. 1397683-79-2) has the molecular formula CHNO. It features two carboxamide groups attached to a pyrazole ring, which is known for its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, a review reported that certain pyrazole compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC values for some derivatives ranged from 0.02 to 0.04 μM, demonstrating potent anti-inflammatory effects compared to standard drugs like diclofenac .

| Compound | COX-2 IC (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.02 | 8.22 |

| Compound B | 0.04 | 9.31 |

2. Antiviral Activity

Research has shown that this compound exhibits antiviral properties against the Tobacco Mosaic Virus (TMV). In a study involving various derivatives, compounds containing this moiety demonstrated effective inhibition of TMV at concentrations lower than traditional antiviral agents like ningnanmycin .

3. Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Studies indicated that certain pyrazole derivatives displayed lethal activity against pests such as Mythimna separata (army worm) and Culex pipiens pallens (mosquito larvae). For example, a specific derivative achieved a 40% lethality rate against army worms at a concentration of 600 µg/mL .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors such as ethyl pyrazole derivatives. The process includes the formation of the pyrazole ring followed by carboxylation reactions to introduce the carboxamide groups.

Case Studies

- Anti-inflammatory Efficacy : A series of experiments conducted on rat models showed that specific pyrazole derivatives significantly reduced paw edema in carrageenan-induced inflammation models. Histopathological analysis revealed minimal degenerative changes in vital organs, indicating a favorable safety profile .

- Antiviral Testing : In vitro assays demonstrated that compounds derived from this compound effectively inhibited TMV replication, suggesting potential as lead compounds for developing antiviral therapies .

Eigenschaften

IUPAC Name |

1H-pyrazole-3,5-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4(10)2-1-3(5(7)11)9-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXTUAKXYXKULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712270 | |

| Record name | 1H-Pyrazole-3,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1397683-79-2 | |

| Record name | 1H-Pyrazole-3,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.